molecular formula C9H20ClN B2442215 6-Cyclopropylhexan-1-amine;hydrochloride CAS No. 2460749-10-2

6-Cyclopropylhexan-1-amine;hydrochloride

Cat. No.: B2442215
CAS No.: 2460749-10-2
M. Wt: 177.72
InChI Key: ICEOIRUOHQGAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropylhexan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H19N·HCl. It is a derivative of hexan-1-amine, where a cyclopropyl group is attached to the sixth carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylhexan-1-amine;hydrochloride typically involves the reaction of cyclopropylmethyl bromide with hexan-1-amine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylhexan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclopropylhexane.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclopropylhexane.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

6-Cyclopropylhexan-1-amine;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study the function of amine receptors.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Cyclopropylhexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as amine receptors. The compound binds to these receptors and modulates their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylamine: Similar structure but lacks the hexyl chain.

    Hexylamine: Similar structure but lacks the cyclopropyl group.

    Cyclohexylamine: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.

Uniqueness

6-Cyclopropylhexan-1-amine;hydrochloride is unique due to the presence of both a cyclopropyl group and a hexyl chain, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

6-cyclopropylhexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c10-8-4-2-1-3-5-9-6-7-9;/h9H,1-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEOIRUOHQGAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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